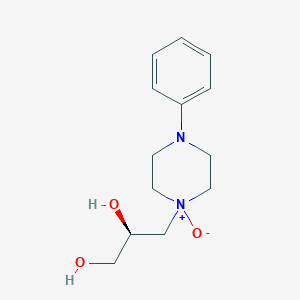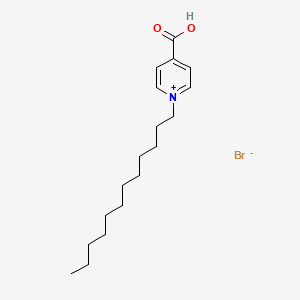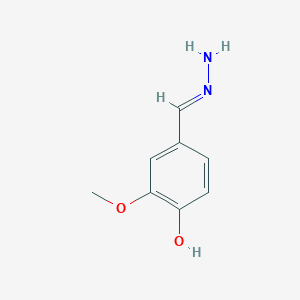
Methcathinone hydrochloride, (+)-
概要
説明
Methcathinone hydrochloride, also known by street names “Em-kat” and “Cat”, is an illicit drug with stimulant and euphoric effects . It is suitable for use in LC/MS or GC/MS applications such as urine drug testing, clinical toxicology, and forensic analysis .
Synthesis Analysis
Methcathinone can be prepared easily from readily available starting materials such as the ephedrines and pseudoephedrines . The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration .Chemical Reactions Analysis
The isomers of methcathinone were separated by gas chromatography as the diastereomeric amides following derivatization with S- (-)-N- (trifluoroacetyl)prolyl chloride (TPC) . The gas chromatographic-mass spectrometric analysis of methcathinone and designer analogues showed a major chromatographic peak with a mass spectrum characteristic of the parent molecule .Physical and Chemical Properties Analysis
Methcathinone hydrochloride has a chemical formula of C10H13NO.HCl and a molecular weight of 199.6 . It is a solid at room temperature . It is slightly soluble in water and freely soluble in methanol .科学的研究の応用
1. Neurochemical Studies
Methcathinone Hydrochloride has been a subject of interest in studying its impact on neurochemical pathways. Research by Bonano et al. (2015) explored the structure-activity relationships for Methcathinone (MCAT) and its analogues, focusing on their potency in promoting monoamine release and their behavioral effects, which are crucial for understanding the drug's pharmacological properties (Bonano et al., 2015).
2. Chemical Analysis and Synthesis
The chemical analysis of Methcathinone Hydrochloride and related substances has been a critical area of research. Maheux and Copeland (2012) synthesized reference materials for Methcathinone analogues and provided comprehensive characterization, contributing to the understanding of these compounds in scientific and forensic contexts (Maheux & Copeland, 2012).
3. Neuroimaging Studies
Research involving neuroimaging techniques like Positron Emission Tomography (PET) has also been conducted. McCann et al. (1998) investigated the long-term effects of Methamphetamine and Methcathinone use on brain dopamine transporters in humans, providing valuable insights into the neurotoxic potential of these substances (McCann et al., 1998).
4. Behavioral Studies
Behavioral studies using animal models have been crucial in understanding the effects of Methcathinone. Kaminski and Griffiths (1994) evaluated the self-administration of Methcathinone in baboons, shedding light on its potential for abuse and its reinforcing properties (Kaminski & Griffiths, 1994).
5. Receptor and Transporter Interactions
Investigations into the interactions of Methcathinone with various neurotransmitter transporters and receptors have been conducted. Eshleman et al. (2013) examined how synthetic methcathinones, structurally similar to Methamphetamine and MDMA, interact with dopamine, serotonin, and norepinephrine transporters, providing a better understanding of their psychoactive effects (Eshleman et al., 2013).
作用機序
Target of Action
Methcathinone hydrochloride, also known as ephedrone, is a monoamine alkaloid and psychoactive stimulant . It primarily targets the dopamine transporter and the norepinephrine (noradrenaline) transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, which are essential for transmitting signals in the nervous system.
Mode of Action
Methcathinone hydrochloride interacts with its targets by potentiating the release of dopamine from dopaminergic nerve terminals in the brain . This interaction results in an increase in spontaneous rodent locomotor activity . The compound’s affinity for the serotonin transporter is less than that of methamphetamine .
Biochemical Pathways
Methcathinone hydrochloride affects the monoaminergic systems . It is a potent inhibitor of catecholamine transport with more modest effects on serotonin uptake . The reduction of the keto group and hydroxylation on the alkyl chains were identified as the common metabolic pathways for all cathinones .
Pharmacokinetics
It is known that the effects of methcathinone usually last from four to six hours . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Methcathinone hydrochloride’s action include enhanced euphoria, sensation, alertness, and empathy . It also causes appetite suppression . It is considered to be addictive, with both physical and psychological withdrawal occurring if its use is discontinued after prolonged or high-dosage administration .
Action Environment
The oxidation of each individual isomer of ephedrine and pseudoephedrine produces homochiral methcathinone via conservation of configuration
Safety and Hazards
Methcathinone hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
“Methcathinone Hydrochloride, (+)-” is known to interact with monoamine transporters in the brain, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin . This interaction leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals across neurons .
Cellular Effects
“Methcathinone Hydrochloride, (+)-” has been shown to increase spontaneous rodent locomotor activity, potentiate the release of dopamine from dopaminergic nerve terminals in the brain, and cause appetite suppression . It also increases the number of activated neurons, especially in sensory and motor cortices, striatum, and midbrain motor nuclei .
Molecular Mechanism
“Methcathinone Hydrochloride, (+)-” exerts its effects at the molecular level by binding to monoamine transporters, inhibiting the reuptake of neurotransmitters . This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, enhancing signal transmission across neurons .
Temporal Effects in Laboratory Settings
The effects of “Methcathinone Hydrochloride, (+)-” on neuronal activity have been observed to increase over time in laboratory settings . It has been shown to induce a strong de-correlation of population activity and increase trial-to-trial reliability, specifically during a natural movie stimulus .
Dosage Effects in Animal Models
The effects of “Methcathinone Hydrochloride, (+)-” vary with different dosages in animal models . High doses can lead to restlessness, anxiety, psychosis, tachycardia, and hyperthermia .
Metabolic Pathways
“Methcathinone Hydrochloride, (+)-” is metabolized via various pathways, including N-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . These metabolites are further oxidized to the corresponding carboxylic metabolites .
Transport and Distribution
“Methcathinone Hydrochloride, (+)-” is transported and distributed within cells and tissues via monoamine transporters . It binds to these transporters, inhibiting the reuptake of neurotransmitters and increasing their concentration in the synaptic cleft .
Subcellular Localization
The subcellular localization of “Methcathinone Hydrochloride, (+)-” is primarily at the synaptic cleft, where it binds to monoamine transporters . This binding inhibits the reuptake of neurotransmitters, leading to an increase in their concentration in the synaptic cleft .
特性
IUPAC Name |
(2R)-2-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,11H,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJXNCHDKYZOSY-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152610-69-0 | |
| Record name | Methcathinone hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152610690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 152610-69-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHCATHINONE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC317CB9X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic features of ephedrone-induced parkinsonism observed through neuroimaging?
A2: Magnetic resonance imaging (MRI) of individuals with ephedrone-induced parkinsonism reveals distinctive patterns. T1-weighted images often show high signal intensity in the basal ganglia, specifically the globus pallidus, and the pituitary gland. Conversely, T2-weighted images show a decreased signal in these areas, particularly the globus pallidus []. Magnetic resonance spectroscopy further reveals decreased levels of N-acetylaspartate and choline in the globus pallidus, indicating neuronal damage or dysfunction []. Interestingly, while these MRI changes might diminish over time, the clinical symptoms of parkinsonism often persist [].
Q2: Are there any potential treatment avenues being explored for ephedrone-induced parkinsonism?
A3: While ephedrone-induced parkinsonism is generally considered irreversible and unresponsive to traditional levodopa therapy, some promising research suggests that deep brain stimulation (DBS) of the globus pallidus pars interna might offer clinical improvement []. This approach involves implanting electrodes to modulate the activity of specific brain regions and has shown potential in managing other forms of parkinsonism.
Q3: What makes the emergence of ephedrone-induced parkinsonism a public health concern?
A4: The ease of accessing the recipe for Methcathinone hydrochloride synthesis online, coupled with global travel patterns, raises significant concerns about the potential spread of ephedrone-induced parkinsonism []. The relatively simple production process using readily available ingredients like over-the-counter cold medications makes this a potential public health threat beyond the regions where it first emerged.
Q4: What are the implications of the lack of data regarding intravenous manganese exposure?
A5: The limited data available on the effects of intravenous manganese exposure, particularly in the context of Methcathinone hydrochloride abuse, presents a challenge for both diagnosis and treatment []. Further research is crucial to understand the long-term consequences of this exposure route and to develop effective strategies for managing manganese-induced neurological damage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


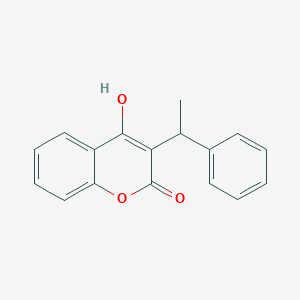
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
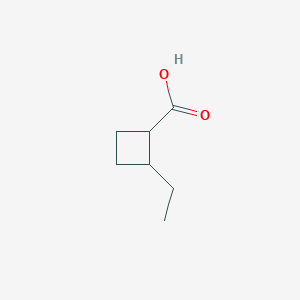
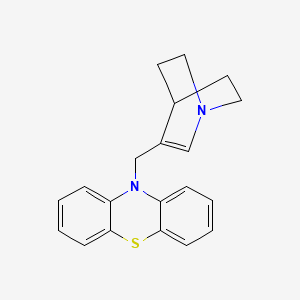
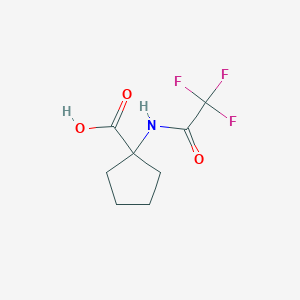
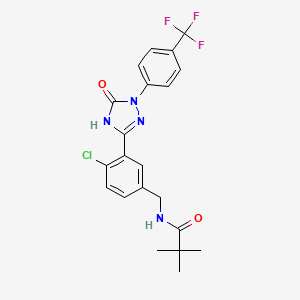
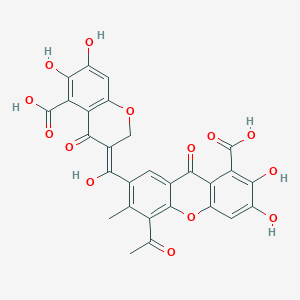

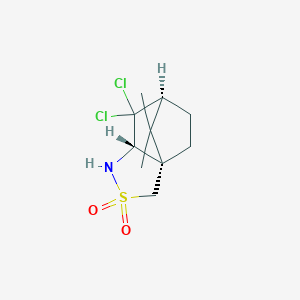
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)
